molecular formula C9H9FO B2783473 2-[(3-Fluorophenyl)methyl]oxirane CAS No. 62826-44-2

2-[(3-Fluorophenyl)methyl]oxirane

Cat. No.: B2783473
CAS No.: 62826-44-2
M. Wt: 152.168
InChI Key: DOTDGMYFHRKGJS-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9FO. It is also known by its IUPAC name, 2-(3-fluorobenzyl)oxirane. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 3-fluorophenylmethyl group. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]oxirane typically involves the reaction of 3-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the alcohol to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be catalyzed by transition metal complexes to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. This reactivity is exploited in various chemical reactions, including those used in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorobenzyl)oxirane
  • 2-(3-Bromobenzyl)oxirane
  • 2-(3-Methylbenzyl)oxirane

Uniqueness

2-[(3-Fluorophenyl)methyl]oxirane is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, making it more reactive in certain types of chemical reactions. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it valuable in pharmaceutical applications .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTDGMYFHRKGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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